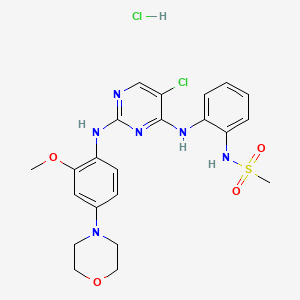

CZC-54252 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN6O4S.ClH/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31;/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCBHUPLQMUKAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl2N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CZC-54252 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-54252 hydrochloride is a potent and selective small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). The pathogenic G2019S mutation, located in the kinase domain of LRRK2, leads to increased kinase activity, which is believed to contribute to the neurodegenerative processes in PD. This compound has emerged as a critical research tool for investigating LRRK2-mediated signaling pathways and as a potential therapeutic agent for Parkinson's disease and other neurodegenerative disorders. This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical potency, cellular activity, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the kinase activity of LRRK2. By binding to the ATP-binding pocket of the LRRK2 kinase domain, it prevents the transfer of phosphate from ATP to LRRK2 substrates. This inhibition has been demonstrated for both wild-type LRRK2 and the hyperactive G2019S mutant. The primary therapeutic potential of this mechanism lies in its ability to mitigate the downstream pathological effects of aberrant LRRK2 kinase activity, including neuronal toxicity and neurite degeneration.

Data Presentation

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in both biochemical and cellular assays.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | Wild-Type LRRK2 | 1.28 nM | TR-FRET Kinase Assay | [1][2] |

| IC50 | G2019S LRRK2 | 1.85 nM | TR-FRET Kinase Assay | [1][2] |

Table 1: Biochemical Potency of CZC-54252

| Parameter | Cellular Model | Value | Assay Type | Reference |

| EC50 | Primary human neurons expressing G2019S LRRK2 | ~1 nM | Neurite Outgrowth Assay | [1][2] |

Table 2: Cellular Efficacy of CZC-54252

Experimental Protocols

LRRK2 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against LRRK2 kinase.

Materials:

-

Recombinant human wild-type LRRK2 and G2019S LRRK2 enzymes

-

LRRKtide (a synthetic peptide substrate for LRRK2)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

This compound (dissolved in DMSO)

-

TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody and GFP-LRRKtide tracer)

-

384-well assay plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the LRRK2 enzyme (either wild-type or G2019S mutant) to each well.

-

Initiate the kinase reaction by adding a mixture of LRRKtide substrate and ATP. The final ATP concentration should be close to the Km for LRRK2 (approximately 100 µM).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the TR-FRET detection reagents (Tb-anti-pLRRKtide antibody and GFP-LRRKtide tracer) to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

Calculate the emission ratio (520 nm / 495 nm). The data is then used to determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Neuronal Toxicity and Neurite Outgrowth Assay

This protocol outlines the procedure to assess the neuroprotective effects of this compound in primary neurons expressing mutant LRRK2.

Materials:

-

Primary human or rodent cortical neurons

-

Neuronal culture medium and supplements

-

Plasmids encoding LRRK2 (wild-type and G2019S mutant) and a fluorescent reporter (e.g., GFP)

-

Transfection reagent suitable for primary neurons

-

This compound (dissolved in DMSO)

-

Fixation and staining reagents (e.g., paraformaldehyde, antibodies against neuronal markers)

-

High-content imaging system and analysis software

Procedure:

-

Isolate and culture primary cortical neurons on appropriate substrates (e.g., poly-L-lysine coated plates).

-

After several days in culture to allow for neurite extension, co-transfect the neurons with a LRRK2 construct (e.g., G2019S-LRRK2) and a GFP plasmid using a suitable transfection method.

-

Following transfection, treat the neurons with varying concentrations of this compound or DMSO (vehicle control).

-

Incubate the treated neurons for a period sufficient to observe LRRK2-induced toxicity (e.g., 48-72 hours).

-

Fix the neurons with paraformaldehyde.

-

Immunostain for neuronal markers if required.

-

Acquire images of the GFP-positive neurons using a high-content imaging system.

-

Use automated image analysis software to quantify neuronal survival and neurite morphology (e.g., total neurite length, number of branches).

-

The neuroprotective effect of this compound is determined by its ability to rescue the neurite shortening and neuronal death induced by G2019S LRRK2. The EC50 value is calculated from the dose-response curve.

Mandatory Visualization

Caption: Workflow for the characterization of CZC-54252.

Caption: LRRK2 signaling pathway and its inhibition.

References

A Technical Guide to CZC-54252 Hydrochloride: A Potent and Selective LRRK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-54252 hydrochloride is a potent and highly selective, cell-permeable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Developed as a chemical probe for preclinical research, it demonstrates significant efficacy in attenuating neuronal damage in cellular models of Parkinson's disease, particularly those driven by LRRK2 mutations. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways. While its utility as a research tool is clear, its poor brain penetration limits its direct therapeutic potential for central nervous system disorders. To date, this compound has not been evaluated in human clinical trials.

Core Compound Information

This compound is a synthetic small molecule belonging to the diaminopyrimidine class of compounds. It was developed through chemoproteomics-based screening to identify potent and selective inhibitors of LRRK2.

| Property | Value |

| IUPAC Name | N-(2-((5-chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide hydrochloride |

| CAS Number | 1191911-27-9 (free base); 1784253-05-9 (hydrochloride) |

| Molecular Formula | C₂₂H₂₅ClN₆O₄S · HCl |

| Molecular Weight | 541.5 g/mol [1] |

| Appearance | Yellow solid[1] |

| Solubility | Soluble in DMSO (up to 100 mM)[1] |

| Purity | >98% |

| Storage | Store at -20°C[1] |

Mechanism of Action and LRRK2 Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. Pathogenic mutations in the LRRK2 gene, such as the common G2019S mutation, lead to hyperactivation of its kinase function. This aberrant activity is implicated in the pathogenesis of both familial and sporadic Parkinson's disease through the disruption of several key cellular processes, including autophagy, mitochondrial function, and neuroinflammation.[1]

By binding to the ATP pocket of LRRK2, CZC-54252 blocks the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, thereby mitigating the toxic effects of mutant LRRK2.

Quantitative Data

The following tables summarize the key in vitro efficacy data for CZC-54252.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | IC₅₀ (nM) | Reference |

| Human LRRK2 (WT) | TR-FRET | 1.28 | [2][3] |

| Human LRRK2 (G2019S) | TR-FRET | 1.85 | [2][3] |

Table 2: Neuroprotective Activity

| Cell Model | Assay Type | Endpoint | EC₅₀ (nM) | Reference |

| Primary Human Neurons (G2019S LRRK2) | Neurite Morphology | Attenuation of Neuronal Injury | ~1 | [2] |

| Primary Rodent Cortical Neurons (G2019S LRRK2) | TUNEL Assay | Attenuation of Neuronal Death | ~100 | [2] |

Table 3: Kinase Selectivity Profile

CZC-54252 was profiled against a panel of 184 kinases using a quantitative mass spectrometry-based chemoproteomics approach ("Kinobeads").[2] It demonstrated good selectivity, potently inhibiting only ten kinases from the panel in addition to LRRK2.[4]

| Off-Target Kinase | Potency (pIC₅₀ range) |

| PLK4 | High |

| GAK | High |

| TNK1 | High |

| CAMKK2 | High |

| PIP4K2C | High |

| Other 5 kinases | Data not specified |

Note: A detailed list of all 184 kinases and their corresponding inhibition data was not fully available in the primary publication's public supplementary materials.

Table 4: In Vivo Pharmacokinetics

| Species | Dosing Route | Brain Penetration | Reference |

| Mouse | Not specified | ~4% | [2][4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of CZC-54252.

LRRK2 Kinase Activity Assay (TR-FRET)

This assay quantifies the kinase activity of LRRK2 by measuring the phosphorylation of a substrate peptide using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Methodology:

-

Compound Preparation: Serially dilute this compound in 100% DMSO.

-

Reaction Setup: In a low-volume 384-well plate, add recombinant human LRRK2 enzyme (wild-type or G2019S mutant).

-

Inhibitor Addition: Add the diluted CZC-54252 or DMSO vehicle control to the wells.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of ATP (final concentration approximating the Kₘ, e.g., 100 µM) and the LRRK2-specific substrate peptide.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow for phosphorylation.

-

Detection: Stop the reaction by adding a detection solution containing EDTA and a Europium-labeled antibody that specifically recognizes the phosphorylated substrate.

-

Signal Reading: After a 60-minute incubation, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.

-

Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Neuronal Toxicity and Neuroprotection Assay

This cell-based assay assesses the ability of CZC-54252 to protect neurons from the toxic effects of mutant LRRK2 overexpression.

Methodology:

-

Cell Culture: Culture primary cortical neurons (from human or rodent sources) on poly-D-lysine coated coverslips in appropriate neuronal culture medium.

-

Transfection: Transfect the cultured neurons with plasmids encoding for Green Fluorescent Protein (GFP) along with either wild-type LRRK2, mutant LRRK2 (G2019S or R1441C), or an empty vector control. Lipofection-based reagents are commonly used.

-

Compound Treatment: Following transfection, treat the cells with various concentrations of CZC-54252 or a DMSO vehicle control.

-

Incubation: Incubate the treated cells for 48-72 hours to allow for protein expression and to observe the effects on neuronal morphology.

-

Fixation and Staining:

-

For Neurite Morphology: Fix the cells with 4% paraformaldehyde (PFA). The co-expressed GFP allows for visualization of neuronal structure.

-

For Apoptosis (TUNEL Assay): Fix the cells and permeabilize them (e.g., with 0.25% Triton X-100). Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay according to the manufacturer's protocol to label DNA strand breaks characteristic of apoptosis.

-

-

Imaging and Analysis:

-

Neurite Morphology: Acquire images using fluorescence microscopy. Use a computerized algorithm or neuron tracing software to quantify the average neurite length and branch point counts per neuron.[2]

-

TUNEL Assay: Acquire images and quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of GFP-positive neurons.

-

-

Data Analysis: Plot the measured endpoint (e.g., average neurite length or % TUNEL-positive cells) against the inhibitor concentration to determine the EC₅₀ value for neuroprotection.

Summary and Future Directions

This compound is a valuable research tool for investigating the cellular functions of LRRK2 and for validating LRRK2 as a therapeutic target for Parkinson's disease. Its high potency and selectivity in in vitro models make it an excellent probe for elucidating the downstream consequences of LRRK2 kinase inhibition.

The primary limitation of CZC-54252 is its poor brain-to-plasma ratio, which restricts its use in in vivo studies aimed at treating central nervous system disorders.[2][4] However, its properties make it suitable for investigating the peripheral roles of LRRK2 or for use in in vitro and ex vivo model systems. Future drug development efforts in this area will need to focus on designing LRRK2 inhibitors with similar potency and selectivity but with improved pharmacokinetic properties, specifically enhanced brain penetration, to be viable candidates for treating Parkinson's disease.

References

- 1. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 2. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. neuroscience.jhu.edu [neuroscience.jhu.edu]

An In-depth Technical Guide to CZC-54252 Hydrochloride: A Potent and Selective LRRK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has emerged as a key therapeutic target for Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of both familial and sporadic forms of PD, with the G2019S mutation being particularly prevalent.[1] This mutation leads to a gain-of-function in the kinase activity of the LRRK2 protein, which is believed to contribute to the neurodegeneration observed in PD.[1] CZC-54252 hydrochloride is a potent and selective small-molecule inhibitor of LRRK2 kinase activity, developed as a chemical probe to investigate the physiological and pathological roles of LRRK2 and as a potential therapeutic agent.[2] This guide provides a comprehensive technical overview of CZC-54252, including its biochemical and cellular activity, experimental protocols for its evaluation, and its role in the context of LRRK2 signaling pathways.

Chemical and Physical Properties

This compound is a synthetic, cell-permeable compound.[3] Its properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(2-((5-chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide hydrochloride | [4] |

| Molecular Formula | C22H26Cl2N6O4S | [2] |

| Molecular Weight | 541.45 g/mol | [4] |

| CAS Number | 1191911-27-9 (free base), 1784253-05-9 (hydrochloride) | [2][4] |

| Appearance | Yellow solid | [2] |

| Purity | >98% | [2] |

| Solubility | Soluble in DMSO to 100 mM | [2] |

| Storage | Store at -20°C for long-term stability | [2] |

Mechanism of Action and Biological Activity

CZC-54252 is an ATP-competitive inhibitor of the LRRK2 kinase domain.[2] It demonstrates high potency against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant.[5][6] The inhibitory and neuroprotective activities of CZC-54252 are summarized in the tables below.

In Vitro Inhibitory Potency

| Target | IC50 (nM) | Assay Type | Reference |

| Human LRRK2 (Wild-Type) | 1.28 | TR-FRET | [5][6] |

| Human LRRK2 (G2019S Mutant) | 1.85 | TR-FRET | [5][6] |

Cellular Neuroprotective Activity

| Model System | EC50 (nM) | Endpoint | Reference |

| Primary human neurons expressing G2019S LRRK2 | ~1 | Attenuation of neuronal injury | [5][7] |

LRRK2 Signaling Pathway and Inhibition by CZC-54252

LRRK2 is a complex protein with both kinase and GTPase domains, suggesting its involvement in multiple cellular signaling pathways. Key functions of LRRK2 include regulation of vesicular trafficking, autophagy, mitochondrial function, and inflammatory responses.[2] Pathogenic mutations, such as G2019S, enhance LRRK2 kinase activity, leading to aberrant phosphorylation of downstream substrates, including a subset of Rab GTPases, which are critical regulators of intracellular membrane trafficking.[3] This dysregulation is thought to contribute to the neuronal dysfunction and death characteristic of Parkinson's disease.

CZC-54252, by directly inhibiting the kinase activity of LRRK2, can block these downstream pathogenic events. The following diagram illustrates the central role of LRRK2 in cellular pathways and the point of intervention for CZC-54252.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of CZC-54252 are provided below. These protocols are based on the methods described in the primary literature.[2]

In Vitro LRRK2 Kinase Inhibition Assay (TR-FRET)

This assay measures the ability of CZC-54252 to inhibit the phosphorylation of a synthetic peptide substrate by LRRK2. The time-resolved fluorescence resonance energy transfer (TR-FRET) format provides a sensitive and high-throughput method for quantifying kinase activity.

Materials:

-

Recombinant human LRRK2 (wild-type and G2019S mutant)

-

LRRKtide peptide substrate

-

ATP

-

TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody and GFP-LRRKtide tracer)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound dissolved in DMSO

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of CZC-54252 in DMSO.

-

In a 384-well plate, add the LRRK2 enzyme, the peptide substrate, and the CZC-54252 dilution (or DMSO for control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the TR-FRET detection reagents (Tb-labeled antibody and GFP-tracer).

-

Incubate at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm and 490 nm).

-

Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Primary Human Neuron Toxicity Assay

This assay evaluates the ability of CZC-54252 to protect against neuronal injury induced by the overexpression of mutant LRRK2.

Materials:

-

Primary human cortical neurons

-

Neuronal culture medium and supplements

-

Expression vectors for wild-type LRRK2, G2019S LRRK2, and a reporter protein (e.g., GFP)

-

Transfection reagent

-

This compound dissolved in DMSO

-

High-content imaging system and analysis software

Procedure:

-

Culture primary human neurons on appropriate substrates.

-

Co-transfect neurons with the LRRK2 expression vectors and the reporter vector.

-

Treat the transfected neurons with various concentrations of CZC-54252 or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Fix and stain the cells to visualize neuronal morphology (e.g., using antibodies against neuronal markers).

-

Acquire images using a high-content imaging system.

-

Quantify neuronal health parameters, such as neurite length and number of branch points, using automated image analysis software.

-

Plot the neuronal health metric against the inhibitor concentration to determine the EC50 value.

Pharmacokinetics and Selectivity

Pharmacokinetic Profile

Pharmacokinetic studies in rodents have indicated that CZC-54252 has poor brain penetration, with a brain-to-plasma ratio of approximately 4%.[2] This limits its utility for in vivo studies targeting the central nervous system but makes it a valuable tool for in vitro and peripheral tissue studies.

Kinase Selectivity Profile

CZC-54252 has been profiled against a large panel of kinases to assess its selectivity. It exhibits good selectivity for LRRK2 over other kinases.[2][7] This high selectivity is crucial for ensuring that its observed biological effects are due to the inhibition of LRRK2 and not off-target activities.

Conclusion

This compound is a potent and selective LRRK2 inhibitor that has proven to be an invaluable tool for the study of LRRK2 biology and its role in Parkinson's disease. Its high in vitro potency and demonstrated neuroprotective effects in human neuron models validate LRRK2 as a therapeutic target. While its poor brain penetration limits its direct therapeutic application for CNS disorders, it remains a critical chemical probe for dissecting the cellular functions of LRRK2 and for the development of future generations of LRRK2 inhibitors with improved pharmacokinetic properties. This technical guide provides researchers with the fundamental information and experimental frameworks necessary to effectively utilize CZC-54252 in their studies.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]

- 7. medchemexpress.com [medchemexpress.com]

CZC-54252 Hydrochloride: A Technical Guide for Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The G2019S mutation, in particular, leads to increased kinase activity, which is implicated in the neurodegenerative processes of the disease. This has positioned LRRK2 as a key therapeutic target for the development of disease-modifying treatments for PD. CZC-54252 hydrochloride is a potent and selective inhibitor of LRRK2, serving as a critical research tool to investigate the roles of LRRK2 in PD pathology and to evaluate the therapeutic potential of LRRK2 inhibition. This technical guide provides an in-depth overview of this compound, including its biochemical activity, experimental protocols for its use, and its place within the LRRK2 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency and in vitro efficacy.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Assay Type |

| Wild-Type LRRK2 | 1.28[1][2][3] | TR-FRET Kinase Assay |

| G2019S Mutant LRRK2 | 1.85[1][2][3] | TR-FRET Kinase Assay |

Table 2: In Vitro Efficacy and Selectivity of CZC-54252

| Parameter | Value | Method |

| EC50 for attenuation of G2019S LRRK2-induced neuronal injury | ~1 nM[1][2][4] | Primary Human Neuron Culture |

| Kinase Selectivity | Inhibits 10 out of 185 kinases | Kinase Panel Screening |

Table 3: Pharmacokinetic Profile of CZC-54252

| Parameter | Value | Species |

| Brain Penetration | ~4%[4] | Mouse |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below. These protocols are based on established methods for characterizing LRRK2 inhibitors.

LRRK2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the IC50 value of this compound against LRRK2.

-

Materials:

-

Recombinant human LRRK2 (wild-type or G2019S mutant)

-

LRRKtide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Europium-labeled anti-phospho-LRRKtide antibody

-

Allophycocyanin (APC)-labeled streptavidin

-

This compound serial dilutions

-

384-well assay plates

-

TR-FRET compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add a fixed concentration of LRRK2 enzyme and LRRKtide substrate to the wells of the assay plate.

-

Add the different concentrations of this compound to the wells. Include a DMSO-only control.

-

Initiate the kinase reaction by adding a solution of ATP (concentration near the Km for LRRK2).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a detection mix containing EDTA, the europium-labeled antibody, and APC-labeled streptavidin.

-

Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for europium).

-

Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Kinase Selectivity Profiling (Quantitative Mass Spectrometry)

This method assesses the selectivity of this compound against a broad panel of kinases.

-

Materials:

-

Cell lysate (e.g., from HeLa or Jurkat cells)

-

Kinase affinity resin (e.g., Kinobeads)

-

This compound at various concentrations

-

Wash buffers

-

Elution buffer

-

Reagents for protein digestion (e.g., trypsin)

-

LC-MS/MS system

-

-

Procedure:

-

Incubate the cell lysate with the kinase affinity resin in the presence of varying concentrations of this compound or a DMSO control.

-

The inhibitor will compete with the affinity resin for binding to kinases.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound kinases from the beads.

-

Digest the eluted proteins into peptides using trypsin.

-

Analyze the peptide mixture by LC-MS/MS to identify and quantify the bound kinases.

-

Compare the amount of each kinase pulled down in the presence of this compound to the DMSO control to determine which kinases are inhibited and at what concentrations.

-

Cellular LRRK2 Autophosphorylation Assay

This assay measures the ability of this compound to inhibit LRRK2 activity within a cellular context.

-

Materials:

-

Human cells overexpressing LRRK2 (e.g., HEK293T)

-

Cell culture medium

-

This compound serial dilutions

-

Lysis buffer

-

Antibodies against total LRRK2 and phospho-LRRK2 (e.g., anti-pSer935)

-

SDS-PAGE and Western blotting reagents

-

-

Procedure:

-

Plate the LRRK2-overexpressing cells and allow them to adhere.

-

Treat the cells with serial dilutions of this compound or a DMSO control for a specified time (e.g., 90 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against total LRRK2 and a specific autophosphorylation site (e.g., Ser935).

-

Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2 at different inhibitor concentrations.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and its target, LRRK2.

Caption: LRRK2 signaling pathway in Parkinson's disease and the inhibitory action of CZC-54252 HCl.

Caption: Experimental workflow for determining the IC50 of CZC-54252 HCl using a TR-FRET assay.

Conclusion

This compound is a valuable chemical probe for the study of LRRK2 kinase activity in the context of Parkinson's disease. Its high potency and selectivity make it an excellent tool for elucidating the downstream consequences of LRRK2 activation and for validating LRRK2 as a therapeutic target. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their investigations into the molecular mechanisms of Parkinson's disease and the development of novel neuroprotective strategies. While its poor brain penetration limits its direct in vivo therapeutic application in its current form, it remains an indispensable asset for preclinical in vitro and cell-based research.

References

- 1. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]

- 2. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 4. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

Technical Guide: Neuroprotective Effects of CZC-54252 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to Parkinson's disease (PD). The hyperactivity of the LRRK2 kinase is a key element in the pathophysiology of the disease, making it a prime target for therapeutic intervention. CZC-54252 hydrochloride is a potent and selective inhibitor of LRRK2, demonstrating significant neuroprotective effects in preclinical models. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for assessing its neuroprotective properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of neurodegenerative disease drug discovery and development.

Core Mechanism of Action: LRRK2 Inhibition

This compound exerts its neuroprotective effects through the potent and selective inhibition of the LRRK2 kinase.[1][2][3][4][5][6][7] LRRK2 is a large, multi-domain protein, and its kinase activity is implicated in various cellular processes, including vesicular trafficking, autophagy, and inflammatory responses.[8] Pathogenic mutations, such as the common G2019S mutation, lead to hyperactivation of the LRRK2 kinase, contributing to neuronal damage and the clinical manifestations of Parkinson's disease.[4][5]

By inhibiting LRRK2 kinase activity, this compound is believed to mitigate the downstream pathological effects of its hyperactivation, thereby protecting neurons from injury and degeneration.[3][4][5]

Quantitative Efficacy Data

The potency and efficacy of this compound have been quantified in various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Target | Value | Reference |

| IC50 | Wild-type LRRK2 | 1.28 nM | [1][2][6] |

| IC50 | G2019S mutant LRRK2 | 1.85 nM | [1][2][6] |

| EC50 | Attenuation of G2019S LRRK2-induced neuronal injury in primary human neurons | ~1 nM | [1][2][3] |

Note: The IC50 (half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the LRRK2 kinase activity. The EC50 (half-maximal effective concentration) value represents the concentration required to achieve 50% of the maximum neuroprotective effect in a cell-based assay.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound confers neuroprotection by inhibiting LRRK2.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the neuroprotective effects of this compound.

LRRK2 Kinase Activity Assay

This protocol is a generalized method for determining the in vitro kinase activity of LRRK2 and the inhibitory potential of this compound.

Materials:

-

Recombinant human LRRK2 (wild-type and G2019S mutant)

-

LRRKtide (a synthetic peptide substrate)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Prepare a solution of recombinant LRRK2 enzyme and LRRKtide substrate in kinase buffer.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2 µL of the LRRK2 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of a solution containing ATP and LRRKtide. The final ATP concentration should be close to the Km value for LRRK2.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[9]

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

-

Data Analysis: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Neurite Outgrowth Assay in Primary Human Neurons

This protocol outlines a method to assess the neuroprotective effects of this compound on neurite retraction induced by mutant LRRK2 expression in primary human neurons.[2]

Materials:

-

Primary human cortical neurons

-

Neuron culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)

-

Poly-L-lysine and laminin-coated coverslips or plates

-

Expression vectors for GFP and G2019S-LRRK2

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

4% Paraformaldehyde (PFA) for fixation

-

Primary antibody against β-III tubulin

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope and image analysis software

Procedure:

-

Cell Culture: Plate primary human cortical neurons on poly-L-lysine and laminin-coated coverslips in a 24-well plate. Culture the neurons for several days to allow for neurite extension.

-

Transfection: Co-transfect the neurons with expression vectors for G2019S-LRRK2 and GFP (for visualization of neuronal morphology) using a suitable transfection reagent.

-

Treatment: Following transfection, treat the cells with varying concentrations of this compound or DMSO (vehicle control).

-

Incubation: Incubate the cells for a period sufficient to observe neurite retraction in the mutant LRRK2 expressing, vehicle-treated cells (e.g., 48-72 hours).

-

Fixation and Staining: Fix the cells with 4% PFA, permeabilize, and stain with a primary antibody against β-III tubulin, followed by a fluorescently labeled secondary antibody.

-

Imaging: Acquire images of the transfected (GFP-positive) neurons using a fluorescence microscope.

-

Data Analysis: Quantify the total neurite length per neuron using image analysis software. Compare the neurite lengths of this compound-treated neurons to vehicle-treated neurons to determine the neuroprotective effect. Calculate the EC50 value based on the dose-response curve.

Experimental Workflow Visualization

The following diagram provides a general workflow for evaluating the neuroprotective effects of this compound.

Conclusion

This compound is a highly potent and selective LRRK2 inhibitor with demonstrated neuroprotective effects in cellular models of Parkinson's disease. Its ability to attenuate neuronal injury induced by the pathogenic G2019S LRRK2 mutation at nanomolar concentrations highlights its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound as a disease-modifying therapy for Parkinson's disease and other neurodegenerative disorders associated with LRRK2 dysfunction. Further in vivo studies are warranted to establish its pharmacokinetic profile, safety, and efficacy in animal models of neurodegeneration.

References

- 1. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

CZC-54252 Hydrochloride: A Technical Guide for Researchers

For Research Use Only. Not for use in humans or diagnostic procedures.

Introduction

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5] LRRK2 is a large, multi-domain protein that includes a kinase and a GTPase domain.[6] Mutations in the LRRK2 gene, particularly the G2019S mutation which leads to increased kinase activity, are a significant cause of both familial and sporadic Parkinson's disease.[1][6][7] This has made LRRK2 a key therapeutic target for the development of novel treatments for this neurodegenerative disorder.[4] CZC-54252 has demonstrated neuroprotective activity in cellular models of Parkinson's disease.[1][2] This document provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals.

Core Properties and Activity

This compound is a cell-permeable compound that acts as a potent inhibitor of both wild-type LRRK2 and the pathogenic G2019S mutant.[3] Its inhibitory and neuroprotective activities have been quantified in various assays.

Table 1: In Vitro Inhibitory and Cellular Protective Activity of CZC-54252

| Target/Assay | IC50 / EC50 | Reference |

| Wild-Type LRRK2 (human) | 1.28 nM | [1][3][4][5][8][9] |

| G2019S Mutant LRRK2 (human) | 1.85 nM | [1][3][4][5][8][9] |

| Attenuation of G2019S LRRK2-induced neuronal injury in primary human neurons | ~1 nM | [1][2][3][4][5] |

Kinase Selectivity

The selectivity of a kinase inhibitor is a critical parameter to minimize off-target effects. CZC-54252 has been profiled against a broad panel of kinases and has demonstrated good selectivity for LRRK2.

Table 2: Kinase Selectivity Profile of CZC-54252

| Assay Type | Number of Kinases Profiled | Key Findings | Reference |

| Quantitative Mass Spectrometry | 185 | Exhibited good selectivity, potently inhibiting only a small number of other kinases. | [9] |

LRRK2 Signaling Pathway and Inhibition by CZC-54252

The precise signaling pathways regulated by LRRK2 are still under active investigation. However, it is established that LRRK2's kinase activity is central to its pathological effects in Parkinson's disease. LRRK2 has been implicated in various cellular processes, including vesicular trafficking, autophagy, and inflammation. A key downstream event is the phosphorylation of a subset of Rab GTPases.[7] By inhibiting the kinase activity of LRRK2, CZC-54252 blocks these downstream signaling events, thereby mitigating neuronal toxicity.

Experimental Protocols

In Vitro LRRK2 Kinase Assay (TR-FRET based)

This protocol is adapted from the methods used in the initial characterization of CZC-54252.[9]

Objective: To determine the in vitro inhibitory potency (IC50) of CZC-54252 against wild-type and G2019S mutant LRRK2.

Materials:

-

Recombinant human wild-type LRRK2 and G2019S LRRK2

-

LRRKtide (or other suitable peptide substrate)

-

ATP

-

Kinase reaction buffer

-

This compound

-

TR-FRET detection reagents

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the LRRK2 enzyme, the peptide substrate, and the diluted CZC-54252.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km of LRRK2 for ATP (e.g., 100 µM).

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the TR-FRET detection reagents according to the manufacturer's instructions.

-

Read the plate on a suitable TR-FRET plate reader.

-

Calculate the percent inhibition for each concentration of CZC-54252 and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Neuronal Injury Assay in Primary Human Neurons

This protocol is based on the methods described by Ramsden et al. (2011).[9]

Objective: To assess the ability of CZC-54252 to protect against neuronal toxicity induced by mutant LRRK2.

Materials:

-

Primary human cortical neurons

-

Expression vectors for GFP (for neurite tracing), wild-type LRRK2, and G2019S LRRK2

-

Transfection reagent

-

This compound

-

High-content imaging system

Procedure:

-

Culture primary human cortical neurons.

-

Co-transfect neurons with the GFP expression vector and either an empty vector, wild-type LRRK2, or G2019S LRRK2.

-

Treat the transfected neurons with various concentrations of CZC-54252 or a vehicle control (DMSO).

-

Incubate the neurons for a period sufficient to observe neurite retraction in the G2019S LRRK2 expressing cells (e.g., 72 hours).

-

Fix and stain the neurons.

-

Acquire images using a high-content imaging system.

-

Quantify the average neurite length per GFP-positive neuron using an automated image analysis algorithm.

-

Express the data as a percentage of the empty vector control and determine the EC50 value for the neuroprotective effect of CZC-54252.

Conclusion

This compound is a valuable research tool for investigating the role of LRRK2 in both normal physiology and in the context of Parkinson's disease. Its high potency and selectivity make it a suitable compound for in vitro and cell-based studies aimed at elucidating the downstream consequences of LRRK2 inhibition and for the validation of LRRK2 as a therapeutic target. The provided experimental protocols offer a starting point for researchers to incorporate this inhibitor into their studies.

References

- 1. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tribioscience.com [tribioscience.com]

- 4. medkoo.com [medkoo.com]

- 5. LRRK2 | BioChemPartner [biochempartner.com]

- 6. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Preclinical Path of CZC-54252 Hydrochloride: A Technical Guide to Solubility and Storage

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and storage recommendations for CZC-54252 hydrochloride, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. Aimed at researchers, scientists, and drug development professionals, this document synthesizes critical data to facilitate the effective use of this compound in preclinical research, particularly in the context of Parkinson's disease and other neurodegenerative disorders.

Core Compound Characteristics

This compound is a significant tool compound for investigating the physiological and pathological roles of LRRK2.[1][2][3] Its utility in research is underscored by its high potency, with IC50 values of 1.28 nM and 1.85 nM for wild-type and the pathogenic G2019S mutant LRRK2, respectively.[1][3] This inhibitor has demonstrated neuroprotective effects by attenuating neuronal injury induced by the LRRK2-G2019S mutant in primary human neurons, with an EC50 of approximately 1 nM.[1][3]

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. Extensive data has been compiled from various sources to provide a comprehensive overview of this compound's solubility in common laboratory solvents. It is important to note that for dimethyl sulfoxide (DMSO), the use of fresh, anhydrous solvent is recommended as hygroscopic DMSO can significantly reduce solubility.[4][5][6]

| Solvent/System | Concentration (Mass) | Concentration (Molar) | Special Conditions |

| DMSO | 100 mg/mL | ~184.6 mM | Use of fresh, anhydrous DMSO is crucial. |

| 50 mg/mL | ~92.3 mM | - | |

| 33.33 mg/mL | ~61.6 mM | Requires sonication and heating to 60°C.[5] | |

| 10 mg/mL | ~18.5 mM | - | |

| DMF | 20 mg/mL | ~36.9 mM | - |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | ~0.92 mM | - |

| In Vivo Formulation 1 | 2.5 mg/mL | ~4.6 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |

| In Vivo Formulation 2 | 2 mg/mL | ~3.7 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |

Recommended Storage and Stability

Proper storage of this compound is essential to maintain its integrity and activity over time. Recommendations for both the solid compound and solutions are outlined below.

| Form | Temperature | Duration | Additional Notes |

| Solid (Powder) | +4°C | Short-term | - |

| Ambient | Up to 1 year | Store desiccated.[7] | |

| -20°C | Long-term (months to years) | Recommended for long-term storage.[8][9] | |

| In Solvent | -20°C | Up to 1 month | Store in a sealed container, away from moisture.[5][7] |

| -80°C | 6 months to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[5][9] |

Experimental Protocol: Determining Equilibrium Solubility

The following is a generalized protocol for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specified solvent at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvent (e.g., DMSO, water, PBS)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the clear filtrate using a validated HPLC method. Determine the concentration of this compound in the filtrate by comparing the peak area to the calibration curve generated from the standard solutions.

-

Data Reporting: Express the solubility in mg/mL and mM.

Mechanism of Action and LRRK2 Signaling Pathway

This compound exerts its effect by inhibiting the kinase activity of LRRK2.[1][3] LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes, and its hyperactivity is linked to Parkinson's disease.[5][7] One of the key downstream effects of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPases.[6] This phosphorylation event is a critical step in the signaling cascade that can be blocked by LRRK2 inhibitors like CZC-54252.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dovepress.com [dovepress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]

- 7. The LRRK2 signalling system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifechemicals.com [lifechemicals.com]

- 9. researchgate.net [researchgate.net]

The Discovery of CZC-54252 Hydrochloride: A Technical Guide to a Potent LRRK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical characterization of CZC-54252 hydrochloride, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making it a key therapeutic target. This document details the compound's mechanism of action, the chemoproteomics-based discovery process, and key preclinical data.

Core Quantitative Data Summary

The following tables summarize the key quantitative data for CZC-54252, highlighting its potency and activity in cellular models.

| Table 1: In Vitro Potency of CZC-54252 | |

| Target | IC50 (nM) |

| Wild-Type LRRK2 | 1.28[1][2][3] |

| G2019S Mutant LRRK2 | 1.85[1][2][3] |

| Table 2: Cellular Activity of CZC-54252 | |

| Assay | EC50 (nM) |

| Attenuation of G2019S LRRK2-induced Neuronal Injury | ~1[1][2] |

Mechanism of Action: LRRK2 Inhibition

CZC-54252 is a potent and selective inhibitor of the kinase activity of LRRK2.[1][3] LRRK2 is a large, multi-domain protein, and mutations, such as the common G2019S substitution, can lead to increased kinase activity, which is believed to contribute to the neurodegeneration seen in Parkinson's disease. By inhibiting LRRK2 kinase activity, CZC-54252 has been shown to have neuroprotective effects in cellular models.[1]

LRRK2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the LRRK2 signaling pathway and the inhibitory action of CZC-54252.

Discovery of CZC-54252: A Chemoproteomics Approach

The discovery of CZC-54252 was facilitated by a chemoproteomics-based strategy, which allowed for the identification of potent and selective LRRK2 inhibitors directly from complex biological samples.

Experimental Workflow for Inhibitor Discovery

The diagram below outlines the key steps in the chemoproteomics workflow that led to the identification of CZC-54252.

Experimental Protocols

In Vitro LRRK2 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay was used to determine the in vitro potency (IC50) of CZC-54252 against wild-type and G2019S mutant LRRK2.

-

Materials:

-

Recombinant human wild-type LRRK2 and G2019S LRRK2

-

Biotinylated peptide substrate

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-conjugated acceptor fluorophore

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound dissolved in DMSO

-

-

Procedure:

-

Prepare serial dilutions of CZC-54252 in DMSO and then in assay buffer.

-

In a 384-well plate, add the LRRK2 enzyme, peptide substrate, and the test compound (CZC-54252) or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the europium-labeled antibody and streptavidin-conjugated acceptor.

-

Incubate to allow for antibody binding and FRET signal development.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

-

Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC50 value.

-

Neuronal Cell-Based Assay for Neuroprotection

This assay was used to evaluate the ability of CZC-54252 to protect neurons from the toxic effects of mutant LRRK2.

-

Materials:

-

Primary cortical neurons or a suitable neuronal cell line

-

Lentiviral vectors expressing G2019S mutant LRRK2

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Reagents for assessing cell viability or neurite outgrowth (e.g., automated microscopy and image analysis software)

-

-

Procedure:

-

Culture primary neurons or neuronal cells in multi-well plates.

-

Transduce the cells with lentivirus expressing G2019S LRRK2.

-

Treat the transduced cells with various concentrations of CZC-54252 or DMSO (vehicle control).

-

Incubate the cells for a period sufficient to observe neurodegenerative changes (e.g., 48-72 hours).

-

Assess neuronal health by measuring parameters such as neurite length, cell viability, or apoptosis.

-

Quantify the results and plot the neuroprotective effect against the concentration of CZC-54252 to determine the EC50 value.

-

Conclusion

This compound is a potent and selective LRRK2 inhibitor discovered through an innovative chemoproteomics-based approach. Its ability to attenuate neuronal injury in cellular models of Parkinson's disease highlights the potential of targeting LRRK2 as a therapeutic strategy. While initial studies indicated poor brain penetration, the high potency and selectivity of CZC-54252 make it a valuable research tool for further elucidating the role of LRRK2 in both normal physiology and disease pathogenesis. Further optimization of this chemical scaffold could lead to the development of clinically viable drug candidates for the treatment of Parkinson's disease.

References

An In-depth Technical Guide to CZC-54252 Hydrochloride: A Potent LRRK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed summaries of its inhibitory potency, methodologies for key experimental assays, and a depiction of its role within the LRRK2 signaling pathway. This guide is intended to serve as a valuable resource for researchers investigating LRRK2-related neurodegenerative diseases.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the systematic name N-(2-((5-chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide hydrochloride. Its chemical structure is characterized by a central pyrimidine scaffold.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₆Cl₂N₆O₄S |

| Molecular Weight | 541.5 g/mol [1] |

| CAS Number | 1191911-27-9 (free base)[1][2] |

| Purity | >98%[1] |

| Solubility | Soluble to 100 mM in DMSO[1] |

| Appearance | White to off-white solid |

| Storage | Store at -20°C[1] |

Mechanism of Action and Biological Activity

CZC-54252 is a highly potent and selective inhibitor of LRRK2 kinase activity.[3][4] It demonstrates nanomolar potency against both wild-type LRRK2 and the pathogenic G2019S mutant, which is commonly associated with familial and sporadic Parkinson's disease.[3][4] The inhibition of LRRK2 kinase activity by CZC-54252 has been shown to have neuroprotective effects, attenuating neuronal injury induced by the hyperactive G2019S LRRK2 mutant.[3][4]

Table 2: In Vitro Biological Activity of CZC-54252

| Target | Assay Type | IC₅₀ (nM) | EC₅₀ (nM) |

| Wild-Type LRRK2 | TR-FRET Kinase Assay | 1.28[3] | - |

| G2019S Mutant LRRK2 | TR-FRET Kinase Assay | 1.85[3] | - |

| G2019S LRRK2-induced Neuronal Injury | Neuroprotection Assay | - | ~1[3] |

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein that plays a complex role in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Mutations in LRRK2, particularly the G2019S mutation, lead to increased kinase activity, which is believed to contribute to the pathogenesis of Parkinson's disease. CZC-54252 acts by inhibiting this aberrant kinase activity, thereby modulating downstream signaling events.

References

Methodological & Application

Application Notes and Protocols for CZC-54252 Hydrochloride in In Vitro Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene, particularly the G2019S mutation, are linked to both familial and sporadic cases of Parkinson's disease, leading to increased kinase activity.[2] this compound has demonstrated neuroprotective activity by attenuating neuronal injury induced by the LRRK2-G2019S mutant.[1][3][4] Its high potency and selectivity make it a valuable research tool for studying the physiological and pathological roles of LRRK2 and for the development of potential therapeutic interventions for neurodegenerative diseases.[2] The primary mechanism of action for this compound is the inhibition of LRRK2 kinase activity, which impacts downstream signaling pathways involved in autophagy, mitochondrial function, and neuroinflammation.[2]

Quantitative Data

The inhibitory and neuroprotective potency of this compound has been quantified in various in vitro assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 1.28 nM | Wild-Type LRRK2 | [1][5][6] |

| IC₅₀ | 1.85 nM | G2019S Mutant LRRK2 | [1][5][6] |

| EC₅₀ | ~1 nM | Attenuation of G2019S LRRK2-induced human neuronal injury | [1][4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the simplified LRRK2 signaling pathway and a general experimental workflow for assessing the in vitro effects of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO up to 100 mM.[7][8]

-

Materials :

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

-

Procedure :

-

Bring the this compound powder and DMSO to room temperature.

-

Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for 1 mg of CZC-54252 (MW: 541.45 g/mol ), add approximately 184.7 µL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

-

LRRK2 Kinase Activity Assay (TR-FRET)

This protocol is a general guideline for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure LRRK2 kinase activity.

-

Principle : This assay measures the phosphorylation of a substrate by LRRK2. A terbium-labeled anti-phospho-substrate antibody serves as the donor, and a GFP-tagged LRRK2 or substrate acts as the acceptor. Phosphorylation brings the donor and acceptor into proximity, allowing for energy transfer upon excitation.

-

Materials :

-

Recombinant LRRK2 (wild-type or mutant)

-

LRRKtide (a synthetic peptide substrate) or other suitable substrate

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

This compound serial dilutions

-

Terbium-labeled anti-phospho-LRRKtide antibody

-

Stop/detection buffer (e.g., TR-FRET dilution buffer containing EDTA)

-

384-well assay plates

-

TR-FRET compatible plate reader

-

-

Procedure :

-

Add 2.5 µL of serially diluted this compound in 4% DMSO to the assay wells.

-

Add 2.5 µL of 4x concentrated LRRK2 enzyme to the wells.

-

Initiate the reaction by adding 5 µL of 2x concentrated ATP and LRRKtide substrate.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Stop the reaction by adding 5 µL of stop/detection buffer containing the terbium-labeled antibody.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).

-

Calculate the TR-FRET ratio (520 nm/495 nm) and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Western Blot Analysis of LRRK2 Pathway Phosphorylation

This protocol describes the detection of LRRK2 autophosphorylation or phosphorylation of its downstream target Rab10.

-

Materials :

-

Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-pS1292-LRRK2, anti-pT73-Rab10, anti-total LRRK2, anti-total Rab10, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure :

-

Plate cells and allow them to adhere and differentiate as needed.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 1-2 hours). Include a vehicle control (DMSO).

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize phosphoprotein levels to total protein and a loading control.

-

Cell Viability Assay (MTT/MTS)

This protocol assesses the neuroprotective effects of this compound against a neurotoxin.

-

Materials :

-

Neuronal cells

-

96-well plates

-

Neurotoxin (e.g., MPP+, rotenone, or overexpression of mutant LRRK2)

-

This compound

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

-

-

Procedure :

-

Seed neuronal cells in a 96-well plate and allow them to attach.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Induce cytotoxicity by adding a neurotoxin to the culture medium. Include control wells with no toxin and toxin-only.

-

Incubate for the desired period (e.g., 24-48 hours).

-

Add MTT (to a final concentration of 0.5 mg/mL) or MTS reagent to each well and incubate for 1-4 hours at 37°C.[9]

-

If using MTT, add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control.

-

Neurite Outgrowth Assay

This assay evaluates the effect of this compound on the morphology of neurons.

-

Materials :

-

iPSC-derived neurons or primary neurons

-

Laminin-coated plates or coverslips

-

Neuron differentiation medium

-

This compound

-

4% Paraformaldehyde (PFA)

-

Primary antibody (e.g., anti-β-III-tubulin or anti-MAP2)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope with image analysis software (e.g., ImageJ with NeuronJ plugin)

-

-

Procedure :

-

Plate neurons on laminin-coated surfaces and allow for initial neurite extension.

-

Treat the neurons with this compound or vehicle control for a specified period (e.g., 72 hours).

-

Fix the cells with 4% PFA.

-

Permeabilize the cells and block non-specific antibody binding.

-

Incubate with a primary antibody against a neuronal marker like β-III-tubulin.

-

Wash and incubate with a fluorescently labeled secondary antibody and DAPI.

-

Acquire images using a fluorescence microscope.

-

Analyze the images using software to quantify neurite length, number of branches, and other morphological parameters.

-

References

- 1. Western blotting for LRRK2 signalling in macrophages [protocols.io]

- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. rndsystems.com [rndsystems.com]

- 8. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for CZC-54252 Hydrochloride in Primary Neuron Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5] LRRK2 is a key enzyme implicated in the pathogenesis of Parkinson's disease, with mutations in the LRRK2 gene being a common cause of both familial and sporadic forms of the disease.[6][7] The G2019S mutation, in particular, leads to increased kinase activity, contributing to neuronal injury and degeneration.[8][9] this compound has demonstrated neuroprotective activity by attenuating this LRRK2-induced neuronal injury.[1][2][3][4] These application notes provide detailed protocols for the use of this compound in primary neuron cultures to investigate its neuroprotective effects.

Mechanism of Action

CZC-54252 is a potent and selective inhibitor of both wild-type and mutant forms of LRRK2.[1][4] Pathogenic mutations in LRRK2, such as G2019S, enhance its kinase activity, which is believed to contribute to neurodegeneration.[10] This increased kinase activity can lead to mitochondrial dysfunction, impaired autophagy, and neuroinflammation.[6][7] By inhibiting LRRK2 kinase activity, CZC-54252 helps to mitigate these downstream pathological effects, thereby exerting a neuroprotective effect.[1][10] Inhibition of LRRK2 has been shown to attenuate mitochondrial apoptosis, a key process in neuronal cell death.[1][10]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Potency of CZC-54252

| Target | IC50 (nM) | Reference |

| Wild-type LRRK2 | 1.28 | [1][2][3][4][11] |

| G2019S LRRK2 | 1.85 | [1][2][3][4][11] |

Table 2: Neuroprotective Efficacy of CZC-54252

| Model System | Parameter | EC50 (nM) | Effective Concentration | Reference |

| Primary human neurons with G2019S LRRK2 | Attenuation of neuronal injury | ~1 | 1.6 nM (full reversal) | [1][4] |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which LRRK2 mutations can lead to neuronal injury and how CZC-54252 intervenes.

References

- 1. Pharmacological Inhibition of LRRK2 Exhibits Neuroprotective Activity in Mouse Photothrombotic Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Achieving Neuroprotection with LRRK2 kinase inhibitors in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. A microscopy-based small molecule screen in primary neurons reveals neuroprotective properties of the FDA-approved anti-viral drug Elvitegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 8. researchgate.net [researchgate.net]

- 9. LRRK2 | BioChemPartner [biochempartner.com]

- 10. Pharmacological Inhibition of LRRK2 Exhibits Neuroprotective Activity in Mouse Photothrombotic Stroke Model [en-journal.org]

- 11. Neurite Outgrowth Assay [en.bio-protocol.org]

Application Notes and Protocols for CZC-54252 Hydrochloride in LRRK2 Kinase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease. Mutations in the LRRK2 gene are a significant cause of both familial and sporadic forms of the disease, often leading to increased kinase activity and subsequent neuronal toxicity. CZC-54252 hydrochloride is a potent and selective small-molecule inhibitor of LRRK2, making it an invaluable tool for studying the enzyme's biological functions and its role in neurodegeneration. These application notes provide detailed protocols for utilizing this compound in LRRK2 kinase activity assays.

Data Presentation

This compound demonstrates high potency against both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant. Its efficacy has been quantified through various biochemical and cell-based assays.

| Parameter | Value | Assay Conditions / Notes | Reference |

| IC50 (WT LRRK2) | 1.28 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based kinase activity assay. | [1][2][3] |

| IC50 (G2019S LRRK2) | 1.85 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based kinase activity assay. | [1][2][3][4] |

| EC50 | ~1 nM | Attenuation of G2019S LRRK2-induced human neuronal injury. | [1][4][5] |

Selectivity Profile: CZC-54252 has been profiled against a panel of 185 diverse kinases and was found to be highly selective for LRRK2, inhibiting only ten other kinases at higher concentrations.[6]

Solubility and Storage:

-

Solubility: Soluble in DMSO (up to 50 mg/ml).[7]

-

Storage of Powder: Store at -20°C for up to 3 years.[2]

-

Storage of Stock Solutions: Store in DMSO at -80°C for up to 1 year or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.

LRRK2 Signaling Pathway